molecular formula C17H26N2O2 B11558923 N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide

N'-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide

Cat. No.: B11558923
M. Wt: 290.4 g/mol
InChI Key: SLRYRVPXHWFDFT-AQTBWJFISA-N
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Description

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The purification process may involve additional steps such as column chromatography or distillation to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the hydrazone group can interact with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-[2-(Hexyloxy)phenyl]methylidene]-2-methylpropanehydrazide is unique due to its specific structural features, such as the hexyloxy group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

N-[(Z)-(2-hexoxyphenyl)methylideneamino]-2-methylpropanamide

InChI

InChI=1S/C17H26N2O2/c1-4-5-6-9-12-21-16-11-8-7-10-15(16)13-18-19-17(20)14(2)3/h7-8,10-11,13-14H,4-6,9,12H2,1-3H3,(H,19,20)/b18-13-

InChI Key

SLRYRVPXHWFDFT-AQTBWJFISA-N

Isomeric SMILES

CCCCCCOC1=CC=CC=C1/C=N\NC(=O)C(C)C

Canonical SMILES

CCCCCCOC1=CC=CC=C1C=NNC(=O)C(C)C

Origin of Product

United States

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